molecular formula C17H20Cl2NO4P B5057277 diethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate

diethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate

Cat. No. B5057277
M. Wt: 404.2 g/mol
InChI Key: WCVPKQIJKAJDCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl (3,5-dichlorophenyl)aminomethyl]phosphonate is a chemical compound with the formula C11H15Cl2O3P . It contains a total of 32 bonds, including 17 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 phosphonate .


Molecular Structure Analysis

The molecular structure of diethyl (3,5-dichlorophenyl)aminomethyl]phosphonate includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of this compound is also called a skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of this compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .


Physical And Chemical Properties Analysis

The physical and chemical properties of diethyl (3,5-dichlorophenyl)aminomethyl]phosphonate include its molecular weight of 297.114762 g/mol . More detailed physical and chemical properties are not provided in the search results.

Safety and Hazards

The substance diethyl (3,5-dichlorophenyl)aminomethyl]phosphonate does not raise a safety concern for the consumer if used up to 0.2% w/w (based on the weight of the polymer) in the polymerisation to make PET intended for contact with all types of foods under any contact conditions . The substance is an organophosphorus compound but due to its low migration, there is no concern for neurotoxicity .

properties

IUPAC Name

3-[(3,5-dichloroanilino)-diethoxyphosphorylmethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2NO4P/c1-3-23-25(22,24-4-2)17(12-6-5-7-16(21)8-12)20-15-10-13(18)9-14(19)11-15/h5-11,17,20-21H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVPKQIJKAJDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CC(=CC=C1)O)NC2=CC(=CC(=C2)Cl)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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